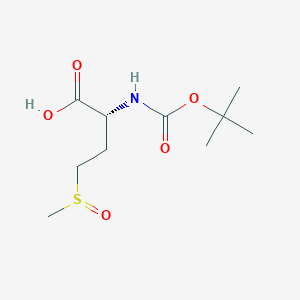

Boc-D-methionine sulfoxide

Description

Historical Context of Methionine Oxidation in Organic and Peptide Chemistry

The oxidation of methionine, a sulfur-containing amino acid, has long been a subject of study in organic and peptide chemistry. researchgate.nettaylorandfrancis.com Initially, the oxidation of the methionine thioether side chain to methionine sulfoxide (B87167) was often considered an undesirable side reaction during peptide synthesis and protein handling. biotage.com This transformation can be induced by various reactive oxygen species (ROS) and certain chemical reagents. researchgate.netfrontiersin.org The conversion of the nonpolar methionine to the more polar methionine sulfoxide can significantly alter the hydrophobicity, conformation, and, consequently, the function of peptides and proteins. researchgate.netrsc.org

Early research focused on understanding the conditions that lead to methionine oxidation to minimize its occurrence. However, scientists soon recognized the potential to leverage this transformation. The reversible nature of the oxidation to the sulfoxide form, which can be reduced back to methionine, opened avenues for its use as a temporary protecting group strategy in chemical synthesis. nih.govnih.gov This approach helps to prevent unwanted side reactions at the methionine residue during complex synthetic sequences. nih.gov

The oxidation of methionine results in the formation of a new chiral center at the sulfur atom, leading to two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide. nih.govmdpi.com This stereochemical aspect added another layer of complexity and opportunity for researchers in the field.

Significance of Methionine Sulfoxide in Contemporary Chemical Synthesis Paradigms

In modern chemical synthesis, methionine sulfoxide has transitioned from being viewed as a mere side product to a valuable building block and intermediate. nih.govacs.org The increased polarity of methionine sulfoxide compared to methionine can be advantageous, for instance, by improving the solubility of otherwise hydrophobic and aggregation-prone peptides. nih.govnih.gov This enhanced solubility facilitates purification processes, such as high-performance liquid chromatography (HPLC). nih.govnih.gov

The unique chemical properties of methionine sulfoxide have been exploited in various synthetic strategies. For example, the reversible oxidation-reduction of methionine has been utilized in a "safety-catch" approach in solid-phase peptide synthesis (SPPS). By incorporating the more stable methionine sulfoxide during synthesis, the peptide chain is less prone to aggregation. nih.gov The sulfoxide can then be selectively reduced at a later stage to yield the native methionine-containing peptide.

Furthermore, the stereochemistry of the sulfoxide has become a focal point. The development of methods for the stereoselective synthesis of either the (R) or (S) diastereomer of methionine sulfoxide has enabled the preparation of peptides with specific three-dimensional structures. frontiersin.orgfrontiersin.org These stereochemically defined peptides are crucial for studying structure-function relationships in biological systems. The ability to site-selectively introduce methionine sulfoxide into a peptide sequence is also of great interest for investigating post-translational modifications. acs.org

| Application | Description | Key Advantage |

|---|---|---|

| Improving Peptide Solubility | Incorporation of the polar sulfoxide group increases the overall polarity of hydrophobic peptides. | Facilitates synthesis and purification of aggregation-prone sequences. nih.govnih.gov |

| Reversible Protecting Group | The thioether of methionine is temporarily oxidized to the sulfoxide to prevent side reactions, and later reduced back. | Allows for selective reactions elsewhere in the molecule. nih.gov |

| Stereocontrolled Synthesis | Synthesis of specific (R) or (S) diastereomers of methionine sulfoxide. | Enables the creation of peptides with defined three-dimensional structures for structure-activity relationship studies. frontiersin.orgfrontiersin.org |

| Studying Post-Translational Modifications | Site-selective incorporation of methionine sulfoxide mimics a natural protein modification. | Allows for detailed investigation of the biological roles of methionine oxidation. acs.org |

Rationale for Utilizing N-tert-Butoxycarbonyl Protection in Stereoselective Synthesis

The N-tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in amino acids during peptide synthesis and other organic transformations. genscript.comwikipedia.org Its popularity stems from a combination of factors that make it particularly suitable for controlling the reactivity of the amino group. The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). organic-chemistry.orgwikipedia.org

The primary rationale for using the Boc group lies in its stability and selective removal. It is stable under a wide range of reaction conditions, including those that are basic or nucleophilic, which allows for the manipulation of other functional groups within the molecule without affecting the protected amine. organic-chemistry.org This stability is crucial for the sequential addition of amino acids in peptide synthesis. genscript.com

Crucially, the Boc group is acid-labile, meaning it can be removed under mild acidic conditions, typically using trifluoroacetic acid (TFA). genscript.comwikipedia.org This deprotection step is generally clean and efficient, regenerating the free amine for subsequent coupling reactions. The byproducts of Boc deprotection, isobutene and carbon dioxide, are volatile and easily removed. google.com

In the context of stereoselective synthesis, the steric bulk of the Boc group can play a significant role in directing the stereochemical outcome of reactions at adjacent chiral centers. nih.govchinesechemsoc.org By influencing the conformational preferences of the molecule, the Boc group can create a biased environment that favors the formation of one stereoisomer over another. This ability to exert stereocontrol is a valuable tool for chemists aiming to synthesize complex molecules with high stereopurity. nih.govresearchgate.net

| Property | Description | Relevance in Synthesis |

|---|---|---|

| Protection Method | Reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O). organic-chemistry.orgwikipedia.org | Efficient and high-yielding protection of the amino group. |

| Stability | Stable to most bases and nucleophiles. organic-chemistry.org | Allows for a wide range of subsequent chemical transformations without premature deprotection. |

| Deprotection Method | Cleavage under mild acidic conditions (e.g., trifluoroacetic acid). genscript.comwikipedia.org | Selective removal without affecting other acid-sensitive groups under carefully controlled conditions. |

| Stereocontrol | The steric bulk can influence the stereochemical outcome of nearby reactions. nih.govchinesechemsoc.org | Aids in the synthesis of stereochemically pure compounds. |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5S/c1-10(2,3)16-9(14)11-7(8(12)13)5-6-17(4)15/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-,17?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSDTYGQCVACMH-UFEDUZHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCS(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCS(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Preparation Methodologies for N Tert Butoxycarbonyl D Methionine Sulfoxide

Oxidative Routes from Methionine Precursors

The conversion of N-protected D-methionine to its corresponding sulfoxide (B87167) is the most direct route to Boc-D-Met(O)-OH. This transformation can be achieved through various oxidative methods, which can be broadly categorized as stoichiometric and catalytic.

Stoichiometric Oxidation Techniques

Stoichiometric oxidation involves the use of a molar equivalent or excess of an oxidizing agent to convert the thioether of Boc-D-methionine to a sulfoxide. A variety of reagents have been employed for this purpose, with varying degrees of efficiency and selectivity.

Common stoichiometric oxidants include hydrogen peroxide (H₂O₂), ozone (O₃), and various peroxy acids. Hydrogen peroxide is a frequently used oxidant due to its availability and clean byproducts (water). nih.govnih.govreactome.org The reaction is typically carried out in a suitable solvent system, and the rate of oxidation can be influenced by factors such as temperature and the presence of catalysts. Studies on the oxidation of methionine-containing peptides have provided insights into the kinetics of this reaction. For instance, the kinetic rate constant for the oxidation of the methionine residue in the tripeptide GlyMetGly by hydrogen peroxide has been calculated to be 7.9 ± 0.6 × 10⁻³ dm³ mol⁻¹ s⁻¹. nih.gov

Another potent oxidizing agent is peroxynitrite, which reacts with methionine to form the sulfoxide. chemscene.com The reaction proceeds via a bimolecular pathway and also catalyzes the isomerization of peroxynitrite to nitrate. chemscene.com

The choice of oxidant and reaction conditions is crucial to avoid over-oxidation to the corresponding sulfone, an irreversible modification under typical peptide synthesis conditions.

Table 1: Common Stoichiometric Oxidants for Methionine Oxidation

| Oxidizing Agent | Chemical Formula | Key Characteristics |

| Hydrogen Peroxide | H₂O₂ | Readily available, clean byproduct (water). |

| Ozone | O₃ | Powerful oxidant, requires specialized equipment. |

| Peroxynitrite | ONOO⁻ | Effective oxidant, can also lead to nitrate formation. |

| Sodium Periodate | NaIO₄ | A milder oxidant, often used for selective oxidations. |

| m-Chloroperoxybenzoic acid | mCPBA | A common peroxy acid used in organic synthesis. |

Catalytic Oxidation Systems

Catalytic methods for the oxidation of sulfides to sulfoxides offer advantages in terms of efficiency and sustainability. While less documented specifically for Boc-D-methionine, general methods for catalytic sulfide (B99878) oxidation are applicable. These systems often involve a metal catalyst and a terminal oxidant.

Recent advancements in photoredox catalysis have opened new avenues for site-selective modifications of methionine residues. nih.gov For instance, photoexcited lumiflavin has been used to generate open-shell intermediates from methionine, enabling further functionalization. nih.gov While this particular application focuses on bioconjugation rather than simple oxidation to the sulfoxide, it highlights the potential of catalytic systems to achieve high selectivity under mild conditions. Further research is needed to fully develop catalytic systems optimized for the specific and controlled oxidation of Boc-D-methionine to its sulfoxide.

Control of Diastereoselectivity during Oxidation (e.g., S- vs. R-Sulfoxide Formation)

The oxidation of the sulfur atom in methionine creates a new stereocenter, resulting in the formation of two diastereomers: (S)-sulfoxide and (R)-sulfoxide. nih.gov In many synthetic applications, a mixture of these diastereomers is used without separation. However, for certain applications, particularly in the synthesis of bioactive peptides where stereochemistry can significantly impact biological activity, the control of this diastereoselectivity is highly desirable.

Recent research has focused on the development of chiral oxidizing reagents to achieve stereospecific methionine oxidation. For example, enantiomeric oxaziridine reagents have been developed that can selectively produce either the pro-(S) or pro-(R) methionine sulfoxide. digitellinc.com This approach allows for the systematic identification and study of the functional consequences of specific methionine sulfoxide diastereomers in biological systems. digitellinc.com

While enzymatic methods involving methionine sulfoxide reductases (MsrA and MsrB) are known to be highly stereospecific in biological systems for the reduction of the S- and R-sulfoxides respectively, the development of chemical methods for the diastereoselective oxidation of Boc-D-methionine is an active area of research.

Protective Group Strategies for Amino and Carboxyl Termini

The successful synthesis and application of Boc-D-methionine sulfoxide in peptide synthesis rely on robust protective group strategies for the amino and carboxyl termini.

Application of the N-tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids in peptide synthesis. scispace.comnih.govspringernature.compeptide.com Its popularity stems from its ease of introduction and its stability under a range of reaction conditions, yet it can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA). peptide.com

The synthesis of Boc-D-methionine generally involves the reaction of D-methionine with a Boc-introducing reagent, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), in the presence of a base. The reaction conditions are typically mild and result in good yields of the protected amino acid.

The use of the Boc group is a cornerstone of the Boc/benzyl (Bzl) strategy in solid-phase peptide synthesis (SPPS). scispace.com In this strategy, the Boc group provides temporary protection of the N-terminus, while more acid-stable groups like benzyl esters protect the side chains and the C-terminus. scispace.com

Table 2: Key Features of the Boc Protecting Group

| Feature | Description |

| Introduction | Typically via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. |

| Cleavage | Readily removed with moderate to strong acids, such as trifluoroacetic acid (TFA). |

| Stability | Stable to a wide range of nucleophilic and basic conditions. |

| Application | Widely used in both solution-phase and solid-phase peptide synthesis. |

Orthogonal Protection Strategies for Methionine Sulfoxide Derivatives

In the context of complex peptide synthesis, the ability to selectively deprotect one functional group in the presence of others is crucial. This concept is known as orthogonality. scispace.com When using this compound, it is often necessary to employ protecting groups for other functionalities that are orthogonal to both the Boc group and the sulfoxide itself.

One common orthogonal strategy involves the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for N-terminal protection. scispace.com The Fmoc group is base-labile and can be removed with piperidine, while the Boc group is acid-labile. This Fmoc/tBu strategy is widely used in SPPS. In this context, Fmoc-Met(O)-OH can be directly incorporated into a peptide chain. peptide.compeptide.com This approach circumvents the need for on-resin oxidation of a methionine residue and provides a homogenous peptide containing the sulfoxide. The sulfoxide can then be reduced back to methionine at a later stage if desired.

The use of pre-formed Fmoc-Met(O)-OH is particularly advantageous when oxidation of methionine residues during synthesis and purification is a significant issue. peptide.com By incorporating the sulfoxide directly, a more uniform peptide product is obtained, which can simplify purification. peptide.com Following purification, the methionine sulfoxide can be reduced back to methionine.

Other orthogonal protecting groups for side chains, such as the trityl (Trt) group for cysteine or asparagine, or various benzyl-based ethers and esters, can be employed in conjunction with both Boc and Fmoc strategies, provided their cleavage conditions are compatible with the stability of the methionine sulfoxide. nih.gov

Chromatographic Methods

For achieving very high purity, or when crystallization is not effective, chromatographic techniques are employed.

Column Chromatography: The crude product can be purified by silica gel column chromatography. A solvent system of appropriate polarity is used to elute the compound, separating it from less polar starting materials and more polar impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and purification of this compound. chemimpex.com Reversed-phase HPLC (RP-HPLC) is particularly suitable. The increased polarity of the sulfoxide derivative leads to shorter retention times compared to the non-oxidized methionine precursor under typical RP-HPLC conditions. nih.gov Because the oxidation of the sulfur atom creates a mixture of two diastereomers, HPLC analysis often shows a double peak or a broadened peak, which represents the two forms. nih.gov Preparative HPLC can be used to isolate the product with very high purity (e.g., ≥98%). chemimpex.com

Table 2: Comparison of Purification Methodologies

| Methodology | Principle | Typical Solvents/Mobile Phase | Key Advantages |

|---|---|---|---|

| Extraction | Partitioning between immiscible liquids based on solubility | Ethyl acetate (B1210297), Water, Dilute acid/base | Removes bulk ionic impurities; simple and fast. |

| Crystallization | Difference in solubility between the compound and impurities at different temperatures | Ethyl acetate/Hexane, Dichloromethane/Pentane | Can yield highly pure product; cost-effective for large scale. |

| Column Chromatography | Differential adsorption of components onto a stationary phase (silica gel) | Hexane/Ethyl Acetate gradient | Good for separating compounds with different polarities. |

| HPLC | High-resolution separation based on partitioning between a stationary and mobile phase | Acetonitrile (B52724)/Water with TFA (Reversed-Phase) | Achieves very high purity; suitable for analytical and preparative scales. |

Mechanistic Investigations of N Tert Butoxycarbonyl D Methionine Sulfoxide Reactivity

Oxidation Pathways and Mechanisms of Thioether to Sulfoxide (B87167) Conversion

The oxidation of the sulfur atom in methionine derivatives is a critical process, often initiated by various oxidizing agents. This conversion can proceed through distinct mechanistic routes, primarily categorized as single-electron transfer (SET) or two-electron transfer pathways. The specific mechanism is often dictated by the nature of the oxidant and the reaction conditions.

Single-electron transfer (SET) mechanisms involve the initial removal of one electron from the sulfur atom of the thioether, forming a radical cation. This intermediate is a key species in the subsequent steps leading to the sulfoxide.

In the context of methionine oxidation, SET pathways are particularly relevant when initiated by species like hydroxyl radicals (•OH). The reaction of •OH with aliphatic thioethers can lead to the formation of a dimer radical cation or a persulfuranyl radical. The presence of molecular oxygen is crucial in these pathways, as it can react with intermediate carbon-centered radicals to form peroxyl radicals, which ultimately lead to the sulfoxide product. acs.org For instance, the oxidation of methionine by peroxynitrous acid can also involve a one-electron oxidation pathway that competes with a two-electron mechanism, leading to different product profiles. nih.gov This one-electron transfer can ultimately result in products like ethylene, highlighting the complexity of the reaction pathways. nih.govnih.gov

Photocatalytic systems can also facilitate SET mechanisms. In some photosensitized oxidations of sulfides, an electron transfer from the sulfide (B99878) to the excited photosensitizer generates the sulfide radical cation, which then reacts with superoxide (B77818) radical anion (O₂•⁻) or other oxygen species to form the sulfoxide. researchgate.net

Two-electron transfer mechanisms involve the direct transfer of an oxygen atom from the oxidant to the sulfur atom of the thioether. This is a common pathway for oxidants like hydrogen peroxide (H₂O₂) and peroxy acids. masterorganicchemistry.com

The reaction of methionine with peroxynitrous acid (HOONO) provides a clear example of a two-electron oxidation pathway, also known as an oxygen-atom transfer (OAT). This bimolecular reaction leads directly to the formation of methionine sulfoxide and nitrous acid. nih.govnih.gov Studies have shown that both peroxynitrous acid and its conjugate base, peroxynitrite (ONOO⁻), react with methionine and N-acetylmethionine to form the corresponding sulfoxides via this direct oxygen transfer. nih.gov

Catalytic systems often employ this mechanism. For example, titanium-containing zeolites can catalyze the oxidation of thioethers with hydrogen peroxide. While the initial oxidation of the thioether to the sulfoxide can occur via a non-catalyzed solution reaction, the subsequent oxidation to the sulfone is typically catalyst-dependent. researchgate.net This highlights the ability to control the extent of oxidation by choosing appropriate reaction conditions. The general mechanism involves the nucleophilic sulfur atom of the thioether attacking the electrophilic oxygen of the oxidant.

The nature of the oxidizing agent profoundly influences the reaction mechanism and product distribution in the oxidation of Boc-D-methionine. Methionine is particularly susceptible to oxidation by a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov

Reactive Oxygen Species (ROS): ROS, such as hydrogen peroxide (H₂O₂), hydroxyl radical (•OH), and singlet oxygen (¹O₂), are common oxidants. reactome.org

Hydrogen Peroxide: H₂O₂ typically oxidizes thioethers via a two-electron pathway. masterorganicchemistry.comreactome.org This reaction can be slow but is often accelerated by catalysts. researchgate.net

Hydroxyl Radical: As discussed, •OH can initiate both one- and two-electron oxidation pathways, making it a potent and less selective oxidant. acs.org

Singlet Oxygen: In photosensitized oxidations, energy transfer from an excited photosensitizer to molecular oxygen can generate singlet oxygen (¹O₂). nih.gov ¹O₂ can then react with the thioether to form a persulfoxide intermediate, which subsequently collapses to the sulfoxide. The involvement of singlet oxygen can be confirmed by quenching experiments using agents like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov

Peroxynitrous Acid (HOONO): Peroxynitrous acid and its anion, peroxynitrite, are strong oxidants that react readily with methionine. nih.gov The reaction proceeds via a simple bimolecular process, involving a two-electron oxygen transfer to yield methionine sulfoxide. nih.gov However, competing one-electron oxidation pathways can also occur, particularly with an activated form of peroxynitrous acid (HOONO*), leading to different products. nih.gov Kinetic studies have determined the second-order rate constants for the reaction of peroxynitrous acid with methionine, providing quantitative insight into its reactivity. nih.govnih.gov

Table 1: Second-Order Rate Constants for the Oxidation of Methionine Derivatives by Peroxynitrous Acid and Peroxynitrite

| Compound | Oxidant Species | Rate Constant (k) M⁻¹s⁻¹ |

|---|---|---|

| Methionine | Peroxynitrous acid (HOONO) | (1.7 ± 0.1) x 10³ |

| Methionine | Peroxynitrite (ONOO⁻) | 8.6 ± 0.2 |

| N-acetylmethionine | Peroxynitrous acid (HOONO) | (2.8 ± 0.1) x 10³ |

| N-acetylmethionine | Peroxynitrite (ONOO⁻) | 10.0 ± 0.1 |

Data sourced from studies on the quantitative oxidation of methionine. nih.gov

Reduction Mechanisms of the Sulfoxide Moiety

The reduction of methionine sulfoxide back to methionine is a crucial repair mechanism, both chemically and biologically. wikipedia.org This reversibility is a key feature of methionine's role as an antioxidant. mdpi.commdpi.com Various chemical and photocatalytic methods have been developed to achieve this transformation for Boc-D-methionine sulfoxide.

Chemical reduction of sulfoxides can be achieved using various reagents. In the context of peptide synthesis utilizing Boc chemistry, strong acids like trifluoromethanesulfonic acid or hydrogen fluoride (B91410) (HF) are used for deprotection. These conditions can generate electrophilic species that lead to side reactions, such as the alkylation of the methionine thioether. researchgate.net

To prevent these side reactions and potentially reduce any oxidized methionine sulfoxide formed during synthesis, "scavengers" are added to the deprotection cocktail. While the primary role of scavengers is to trap reactive carbocations, certain scavengers can also facilitate the reduction of methionine sulfoxide. Thiol-containing compounds are often used in this capacity. For instance, the addition of 2-mercaptopyridine (B119420) to the cleavage mixture has been shown to not only prevent alkylation of the methionine residue but also to convert its sulfonium (B1226848) salt back to the native thioether. researchgate.net Although not a direct reduction of the sulfoxide in this specific application, it demonstrates the principle of using sulfur-based nucleophiles to regenerate the thioether functionality under acidic conditions.

Visible-light photocatalysis has emerged as a mild and efficient method for the deoxygenation of sulfoxides. nih.gov These strategies often operate through radical chain mechanisms.

A notable example involves the use of iridium-based photocatalysts, such as fac-[Ir(ppy)₃] or [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, in the presence of a phosphine (B1218219) reagent like triphenylphosphine (B44618) (PPh₃). acs.orgresearchgate.net The mechanism can be initiated through either oxidative or reductive quenching of the excited photocatalyst. In one pathway, the excited photocatalyst oxidizes the phosphine to a phosphine radical cation. This radical cation then engages in a radical/polar crossover process with the sulfoxide. The oxygen atom is transferred from the sulfoxide to the phosphine radical cation, resulting in the formation of a sulfide radical cation and triphenylphosphine oxide. The sulfide radical cation is then reduced, propagating the radical chain and regenerating the sulfide product. nih.govresearchgate.net

This method has been successfully applied to a wide range of sulfoxides, including N-Boc-protected methionine sulfoxide, which was reduced to the corresponding sulfide in near-quantitative yield (99% isolated yield). nih.govacs.org The mild nature of this radical deoxygenation process allows for excellent functional group tolerance. nih.govacs.org

Table 2: Photocatalytic Deoxygenation of N-Boc-Methionine Sulfoxide

| Substrate | Product | Photocatalyst | Yield |

|---|---|---|---|

| N-Boc-methionine sulfoxide | N-Boc-methionine | Ir[(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | 99% |

Data from a study on photocatalytic deoxygenation of sulfoxides. nih.govacs.org

Stereochemical Dynamics during Redox Transformations

The oxidation of the sulfur atom in N-tert-Butoxycarbonyl-D-methionine introduces a new chiral center, resulting in the formation of two diastereomers: (R)- and (S)-Boc-D-methionine sulfoxide. The stereochemical dynamics at this sulfur center during redox transformations are of significant interest, particularly concerning the interconversion of these diastereomers and the stereochemical outcome of the reactions.

The interconversion of the sulfoxide diastereomers, a process also known as epimerization at the sulfur center, is not a spontaneous process but is facilitated through redox cycling. The oxidation of methionine to methionine sulfoxide can result in two diastereomers, methionine-S-sulfoxide and methionine-R-sulfoxide. nih.gov This process is generally not stereospecific, often yielding a mixture of both forms.

The key to diastereomeric interconversion lies in the subsequent reduction of the sulfoxide back to the thioether, followed by re-oxidation. This cycle allows for a shift in the diastereomeric ratio, especially when the reduction step is stereoselective. Methionine sulfoxide reductases (MSRs) are enzymes that catalyze the reduction of methionine sulfoxide back to methionine. wikipedia.orgresearchgate.net These enzymes exhibit high stereospecificity. The MSR-A family of enzymes specifically reduces the S-diastereomer of methionine sulfoxide, while the MSR-B family is specific for the R-diastereomer. mdpi.com

This enzymatic stereospecificity is the basis for in vivo epimerization. For instance, if a mixture of (R)- and (S)-Boc-D-methionine sulfoxide is exposed to an enzyme that selectively reduces the (S)-diastereomer, the (S)-form will be converted back to Boc-D-methionine. This parent compound can then be re-oxidized by cellular oxidants into a new mixture of (R)- and (S)-sulfoxides. Over time, this cycle can lead to an enrichment of the less-readily reduced (R)-diastereomer. Research on calmodulin has shown that peptide methionine sulfoxide reductase (pMSR) selectively reduces the D-sulfoxide diastereomer (an alternate nomenclature for one of the stereoisomers) of L-methionine sulfoxide. nih.gov After extensive reduction with pMSR, the ratio of L-Met-D-SO to L-Met-L-SO in hydrogen peroxide-oxidized calmodulin shifted from an initial near-equal mixture to approximately 1:25. nih.gov This demonstrates a profound shift in the diastereomeric composition driven by a stereoselective redox process.

Table 1: Effect of Stereoselective Reduction on a Diastereomeric Mixture of this compound This table illustrates a hypothetical scenario based on the known stereoselectivity of MSR enzymes.

| Step | Process | Initial Diastereomer Ratio ((R):(S)) | Final Diastereomer Ratio ((R):(S)) | Outcome |

|---|---|---|---|---|

| 1 | Non-selective Oxidation | N/A (Starting from Thioether) | ~1:1 | Formation of a racemic mixture at the sulfur center. |

| 2 | Selective Reduction (by MSR-A type enzyme) | 1:1 | Enriched in (R)-form | The (S)-diastereomer is selectively converted back to the thioether, leaving an excess of the (R)-diastereomer. |

The concepts of retention and inversion of configuration at the sulfur atom in this compound are best understood within the context of the multi-step redox cycle.

Oxidation: The initial oxidation of the thioether (Boc-D-methionine) to the sulfoxide is typically not stereoselective and therefore does not proceed with a defined retention or inversion of configuration. It generates a prochiral center at the sulfur, leading to a mixture of both (R) and (S) diastereomers. nih.gov

An effective "inversion" at the sulfur can be described by the following sequence:

Start with a pure sample of (S)-Boc-D-methionine sulfoxide.

Introduce an MSR-A type enzyme, which reduces the (S)-sulfoxide to Boc-D-methionine.

Allow for re-oxidation of the resulting Boc-D-methionine by a non-selective oxidant (e.g., reactive oxygen species). This will produce a mixture of (S)- and (R)-Boc-D-methionine sulfoxide.

Sulfimidation Reactions and Methodologies

Sulfimidation is the process of converting a sulfoxide into a sulfoximine (B86345) by forming a sulfur-nitrogen double bond (or its zwitterionic equivalent). For this compound, this involves the imidation of the sulfinyl group.

The synthesis of related compounds, such as methionine sulfoximines (MSO), often requires specific and sometimes harsh reaction conditions for the sulfur imidation step. researchgate.net However, research has focused on developing milder and safer one-pot imidation/oxidation sequences. researchgate.net

The general methodology for the sulfimidation of a sulfoxide like this compound involves activation of the sulfoxide oxygen followed by reaction with a nitrogen source. Common reagents and methodologies include:

Hydrazoic Acid/Sulfuric Acid: A classical method that involves the use of hydrazoic acid (HN₃) in the presence of a strong acid like sulfuric acid. This method is effective but involves hazardous reagents.

Tosylimination: Reaction with chloramine-T or a related N-halo-sulfonamide can lead to the formation of an N-tosyl sulfoximine. The tosyl group can often be removed under reductive conditions if the free sulfoximine is desired.

Metal-Catalyzed Reactions: Modern methods may employ transition metal catalysts (e.g., rhodium or copper) to facilitate the reaction between the sulfoxide and a nitrogen source, such as an azide (B81097) or an amine derivative, under milder conditions.

Table 2: Methodologies for Sulfoxide Imidation

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid-Catalyzed Azide Reaction | Hydrazoic Acid (HN₃), Sulfuric Acid (H₂SO₄) | Strong acid, low temperature | Effective for a range of sulfoxides | Use of highly toxic and explosive hydrazoic acid. |

| Sulfonamide-Based Imidation | Chloramine-T, TsN₃ | Varies, often neutral or basic | Milder than HN₃, readily available reagents | Introduces a protecting group (e.g., Tosyl) on the nitrogen that may require a separate deprotection step. |

These methods provide pathways to convert the sulfoxide moiety in this compound into a sulfoximine, a functional group with distinct chemical properties and potential applications in peptide chemistry and medicinal research.

Integration of N Tert Butoxycarbonyl D Methionine Sulfoxide in Peptide Chemistry and Synthesis

Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

The direct use of Boc-D-methionine sulfoxide (B87167) as a monomer in SPPS offers distinct advantages, particularly in the synthesis of complex or aggregation-prone peptides.

The direct incorporation of Boc-D-methionine sulfoxide involves using it as a building block during the stepwise elongation of the peptide chain. This strategy is particularly valuable for synthesizing hydrophobic and aggregation-prone peptides. nih.gov The introduction of the polar sulfoxide group increases the polarity of the growing peptide chain, which can disrupt interchain aggregation and improve solubility. nih.govresearchgate.net This facilitates more efficient coupling reactions and washes during synthesis, ultimately leading to higher quality crude peptide products. nih.gov

The use of this compound as a building block has been shown to improve synthesis quality and the yield of crude peptides with enhanced solubility compared to their non-oxidized counterparts. nih.govresearchgate.net This approach simplifies the often-difficult purification of hydrophobic peptides by high-performance liquid chromatography (HPLC). nih.gov After purification, the methionine sulfoxide residue can be quantitatively reduced back to methionine. nih.gov

This compound is fully compatible with the tert-butoxycarbonyl (Boc)/benzyl (Bzl) protection strategy commonly used in SPPS. peptide.compeptide.com In this scheme, the temporary Nα-Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the more stable side-chain protecting groups (often benzyl-based) and the resin linkage are cleaved at the end of the synthesis with a very strong acid like anhydrous hydrogen fluoride (B91410) (HF). chempep.compeptide.com

Management of Methionine Oxidation Side Reactions in Peptide Synthesis

The thioether side chain of methionine is highly susceptible to oxidation, which can occur during synthesis, cleavage, and purification, leading to the formation of methionine sulfoxide and, to a lesser extent, methionine sulfone. peptide.comiris-biotech.debiotage.com This represents a significant side reaction that can complicate purification and compromise the biological activity of the final peptide.

Preventing the unintended oxidation of methionine residues is a critical aspect of synthesizing methionine-containing peptides. While some oxidation can occur from atmospheric oxygen during the synthesis cycles, it is most prevalent during the final acidolytic cleavage step. iris-biotech.deacs.org

Several strategies have been developed to minimize oxidation:

Use of Scavengers: The addition of reducing agents or scavengers to the cleavage cocktail is the most common approach. peptide.com Dimethyl sulfide (B99878) (DMS) is frequently added to TFA cleavage cocktails to reduce any sulfoxide that may have formed. researchgate.netpeptide.com Other scavengers include thioanisole and 1,2-ethanedithiol (EDT). acs.orgresearchgate.net

Specialized Cleavage Cocktails: Specific reagent mixtures have been designed to actively prevent methionine oxidation during cleavage. Reagent H, which combines ammonium (B1175870) iodide (NH₄I) and dimethyl sulfide (Me₂S) in TFA, is one such example. iris-biotech.deacs.org The addition of tetra-n-butylammonium bromide (Bu₄NBr) to cleavage cocktails has also been shown to be effective. iris-biotech.deresearchgate.net

Inert Atmosphere: Performing the synthesis and cleavage steps under an inert atmosphere (e.g., nitrogen or argon) can reduce exposure to atmospheric oxygen, thereby minimizing oxidation. researchgate.net

| Method | Reagents/Conditions | Key Advantages |

| Scavenger Addition | Dimethyl sulfide (DMS), Thioanisole, 1,2-ethanedithiol (EDT) in TFA cocktail | Simple to implement; reduces sulfoxide formation. researchgate.netpeptide.comacs.org |

| Reagent H | TFA/Phenol/Thioanisole/EDT/H₂O/Me₂S/NH₄I | Specifically designed to prevent Met oxidation. acs.org |

| Bu₄NBr Addition | Tetra-n-butylammonium bromide (Bu₄NBr) in TFA cocktail | Enables facile reduction of Met(O) during cleavage. iris-biotech.deresearchgate.net |

| Inert Atmosphere | Synthesis and cleavage performed under N₂ or Ar | Reduces exposure to atmospheric oxygen. researchgate.net |

This table provides an interactive summary of methods to prevent methionine oxidation.

When oxidation cannot be prevented, or when this compound is intentionally incorporated, a post-synthetic reduction step is necessary to convert the sulfoxide back to the native methionine. peptide.comiris-biotech.de This is typically performed after the peptide has been cleaved from the resin and purified. Several methods are available for this reduction:

Ammonium Iodide and Dimethyl Sulfide (NH₄I/DMS): This is a very mild and effective procedure that can reduce methionine sulfoxide without affecting other sensitive functionalities, including disulfide bridges and peptide thioesters. nih.govacs.orgrsc.org

Tetrabutylammonium Bromide (Bu₄NBr): The use of Bu₄NBr in TFA is an efficient method for reducing methionine sulfoxide, with short reaction times being a key advantage. researchgate.net

2-Mercaptopyridine (B119420) in HF: For syntheses using the Boc/Bzl strategy, 2-mercaptopyridine can be added directly to the liquid hydrogen fluoride (HF) cleavage cocktail to achieve simultaneous deprotection, cleavage, and reduction of methionine sulfoxide. nih.gov

Other Reagents: Dithiothreitol (DTT) or N-mercaptoacetamide can also be used for the reduction, which can be monitored by reverse-phase HPLC as the more polar sulfoxide is converted to the more hydrophobic methionine. thermofisher.com

| Reduction Method | Reagents | Conditions | Notes |

| Iodide-Based | Ammonium Iodide (NH₄I) and Dimethyl Sulfide (DMS) | Typically in TFA or other acidic conditions | Mild and compatible with sensitive groups like thioesters. nih.govrsc.org |

| Bromide-Based | Tetrabutylammonium Bromide (Bu₄NBr) | In TFA, short reaction times (e.g., 5 min) | Compatible with aromatic amino acids. researchgate.net |

| Thiol-Based | 2-Mercaptopyridine | In liquid Hydrogen Fluoride (HF) | Allows for reduction during the final HF cleavage step in Boc-SPPS. nih.gov |

| Thiol-Based | Dithiothreitol (DTT) | In solution, post-cleavage | A common laboratory reducing agent. thermofisher.com |

This interactive table summarizes various post-synthetic methods for reducing methionine sulfoxide.

N-tert-Butoxycarbonyl-D-methionine Sulfoxide as a Reversible Protecting Group in Chemical Synthesis

Beyond simply managing an unwanted side reaction, the intentional use of the sulfoxide moiety as a reversible protecting group for the methionine side chain is a powerful synthetic strategy. nih.gov This approach leverages the altered physicochemical properties of the oxidized form to overcome common challenges in peptide synthesis.

The primary benefits of this strategy are:

Increased Solubility and Reduced Aggregation: The polar sulfoxide group significantly increases the polarity and solubility of the peptide. This is especially beneficial for hydrophobic or aggregation-prone sequences, which are notoriously difficult to synthesize and purify. nih.govresearchgate.net By disrupting aggregation, this approach leads to more efficient synthesis and higher yields. nih.gov

Simplified Purification: The increased polarity of the Met(O)-containing peptide often results in better chromatographic behavior, facilitating easier purification by HPLC away from non-oxidized or other impurities. nih.gov

Prevention of Side Reactions: The oxidized sulfur of the sulfoxide is less nucleophilic than the thioether of methionine, preventing potential side reactions such as S-alkylation during synthesis. google.com

This two-step synthesis approach—incorporating the polar methionine sulfoxide and then performing a final, quantitative reduction after purification—provides a robust method for accessing challenging methionine-containing peptides that might otherwise be intractable. nih.gov

Mechanistic Effects of Methionine Sulfoxide Incorporation on Peptide Conformation and Aggregation

The incorporation of methionine sulfoxide, a more polar and hydrophilic analogue of methionine, into a peptide sequence profoundly influences its physicochemical properties, leading to significant alterations in both peptide conformation and aggregation behavior. d-nb.inforesearchgate.net These changes are primarily driven by the introduction of the polar sulfoxide group, which disrupts the delicate balance of intermolecular and intramolecular forces governing peptide structure.

Studies on various aggregation-prone peptides have demonstrated this principle effectively. For instance, in the synthesis of segments of the human prion protein and human calcitonin, replacing methionine with methionine sulfoxide led to crude peptide products with significantly improved quality and solubility, and a reduced tendency to aggregate. nih.gov This strategy has proven valuable for producing "difficult" peptide sequences that are otherwise challenging to synthesize and purify due to their propensity for aggregation. d-nb.infopeptide.com The following table summarizes the impact of this substitution on the synthesis of several aggregation-prone peptides.

| Peptide Sequence | Synthesis Method | Observed Outcome | Overall Yield |

|---|---|---|---|

| hPrP (125–155) | Standard SPPS with Met | Moderate quality crude material, purification hampered by aggregation. | 2% nih.gov |

| hPrP (125–155) | SPPS with Met(O) followed by reduction | Significantly improved crude quality and solubility, reduced aggregation. | 7% nih.gov |

| human Calcitonin (hCT) | Standard SPPS with Met | Crude material with many by-products. | 5% d-nb.infonih.gov |

| human Calcitonin (hCT) | SPPS with Met(O) followed by reduction | Greatly improved synthetic outcome, reduced by-products, improved solubility. | 10% nih.gov |

| hPrP (109–135) | Standard SPPS with Met | Low yield due to the formation of insoluble aggregates. | 7% d-nb.info |

| hPrP (109–135) | SPPS with Met(O) followed by reduction | Reduced aggregation propensity, easier handling. | 14% d-nb.info |

Beyond preventing aggregation, the oxidation of methionine to methionine sulfoxide can actively trigger significant conformational changes within the peptide structure. wisc.edu Research has shown that this modification can induce a complete switch in the secondary structure of a peptide. In one designed 18-residue peptide, the native form containing methionine adopts an amphiphilic α-helical conformation in its aggregated state. wisc.edu Upon oxidation to methionine sulfoxide, the peptide undergoes a conformational transition to an amphiphilic β-strand. wisc.edu

This redox-triggered switching is attributed to the change in the nature of the amino acid side chain. The lipophilic methionine side chain contributes to the nonpolar face of the α-helix. In contrast, the hydrophilic methionine sulfoxide side chain preferentially aligns with the polar face of a β-sheet structure. wisc.edu This demonstrates that the amphiphilic order—the linear arrangement of hydrophilic and lipophilic residues—can be a more dominant factor in determining secondary structure than the intrinsic conformational preferences of the individual amino acids. wisc.edu The oxidation of methionine to its sulfone derivative has been shown to produce a similar conformational effect. wisc.edu

Further studies on the immunoglobulin light chain LEN revealed that methionine oxidation leads to a significant loss of the protein's tertiary structure and a decrease in its conformational stability. nih.gov The introduction of the sulfoxide group disrupts the native fold, leading to a partially unfolded state. nih.gov The stereochemistry of the sulfoxide group itself can also be a factor, as the S- and R-diastereomers of methionine sulfoxide can induce distinct local conformational changes within a peptide, adding another layer of structural complexity. nih.govresearchgate.net

| Peptide/Protein | State | Predominant Conformation/Structural Feature | Reference |

|---|---|---|---|

| Designed Peptide (Ac-YLKAMLEAMAKLMAKLMA-NH2) | Reduced (Methionine) | Amphiphilic α-helix | wisc.edu |

| Designed Peptide (Ac-YLKAMLEAMAKLMAKLMA-NH2) | Oxidized (Methionine Sulfoxide) | Amphiphilic β-strand | wisc.edu |

| Immunoglobulin Light Chain LEN | Reduced (Methionine) | Native tertiary structure | nih.gov |

| Immunoglobulin Light Chain LEN | Oxidized (Methionine Sulfoxide) | Loss of majority of tertiary structure; partially unfolded | nih.gov |

Chirality and Stereoselective Applications of N Tert Butoxycarbonyl D Methionine Sulfoxide

Intrinsic Chirality at the Sulfur Atom of Methionine Sulfoxide (B87167)

The oxidation of the sulfur atom in methionine is a critical transformation that introduces a new stereogenic center into the molecule. ucsc.edu The thioether group of methionine is prochiral, and its oxidation to a sulfoxide results in a tetrahedral sulfur atom with four different substituents: a methyl group, the amino acid backbone, an oxygen atom, and a lone pair of electrons. illinois.edu This creates a chiral center at the sulfur, which can exist in either an (R) or (S) configuration. nih.govnih.gov

Consequently, the oxidation of a single enantiomer of methionine, such as D-methionine, does not produce a single product but rather a pair of diastereomers. iris-biotech.denih.gov In the case of N-tert-Butoxycarbonyl-D-methionine, oxidation yields two distinct diastereomeric compounds: N-tert-Butoxycarbonyl-D-methionine-(S)-sulfoxide and N-tert-Butoxycarbonyl-D-methionine-(R)-sulfoxide. nih.govnih.gov

These diastereomers are not mirror images and thus have different physical and chemical properties, which can allow for their separation. ucsc.edu The energy barrier for the inversion of the chiral center at the sulfur atom in sulfoxides is substantially high, typically between 38-41 kcal/mol, which prevents spontaneous racemization under normal conditions. illinois.eduucsc.educaltech.edu This conformational stability is crucial for its application in asymmetric synthesis, as the stereochemical integrity of the sulfur center is maintained throughout synthetic sequences. ucsc.educaltech.edu

Table 1: Stereoisomers of Boc-D-methionine Sulfoxide

| Stereoisomer Name | Configuration at α-Carbon | Configuration at Sulfur |

| N-tert-Butoxycarbonyl-D-methionine-(S)-sulfoxide | D | S |

| N-tert-Butoxycarbonyl-D-methionine-(R)-sulfoxide | D | R |

Chiral Induction and Transfer in Asymmetric Synthesis

The well-defined and stable chirality of this compound makes it an effective stereocontrol element in organic synthesis. The chiral sulfinyl group can influence the stereochemical outcome of reactions at other parts of the molecule or in other molecules.

Chiral sulfoxides are widely employed as chiral auxiliaries to direct the stereoselective formation of new chiral centers. illinois.eduresearchgate.net A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to control the stereochemistry of a reaction, and is subsequently removed. The sulfoxide group is well-suited for this role due to several factors. The significant steric difference between the oxygen atom, the lone pair, and the other substituents on the sulfur creates a highly asymmetric environment. illinois.edu

Furthermore, the oxygen and sulfur atoms possess lone pairs of electrons that can coordinate with Lewis acids or metals, leading to highly organized, rigid transition states. illinois.edu This chelation, combined with steric hindrance, effectively blocks one face of the reacting molecule, forcing an incoming reagent to attack from the less hindered face. This process, known as chiral induction, results in the preferential formation of one enantiomer or diastereomer of the product. After the desired transformation, the sulfoxide auxiliary can often be removed under mild conditions. researchgate.net

The inherent chirality of the sulfoxide group in this compound can also be used to direct reactions on the molecule itself. In such cases, the sulfoxide acts as an internal stereocontrol element. The spatial arrangement of the sulfinyl group can influence the stereochemical course of reactions such as additions to adjacent double bonds, cyclizations, or enolate alkylations.

The predictable stereochemical induction is typically rationalized by considering steric, stereoelectronic, and chelation effects. researchgate.net By controlling the conformation of the molecule through coordination or non-bonded interactions, the chiral sulfoxide group dictates the trajectory of reagents, thereby achieving high diastereoselectivity in the functionalization of the this compound scaffold. This allows for the synthesis of complex, stereochemically defined molecules derived from this amino acid.

Enantioselective Synthesis Utilizing this compound Derivatives

Derivatives of this compound are valuable in enantioselective synthesis, particularly through biocatalytic methods. A prominent application is in the kinetic resolution of racemic sulfoxides using enzymes known as methionine sulfoxide reductases (Msr). frontiersin.orgscienceopen.com

These enzymes exhibit high stereospecificity. The MsrA family of enzymes specifically reduces the (S)-diastereomer of methionine sulfoxide, while the MsrB family reduces the (R)-diastereomer. frontiersin.orgwikipedia.orgnih.gov This enzymatic selectivity can be exploited to separate racemic mixtures of chiral sulfoxides. When a racemic sulfoxide is treated with an MsrA enzyme, for example, only the (S)-enantiomer is reduced to the corresponding sulfide (B99878). This leaves the unreacted (R)-enantiomer of the sulfoxide in high enantiomeric excess. scienceopen.comnih.gov This process provides a highly efficient route to access enantiomerically pure sulfoxides, which are valuable building blocks and chiral auxiliaries in their own right. frontiersin.orgnih.gov

Recent research has focused on identifying robust MsrA biocatalysts capable of reducing a variety of chiral sulfoxides with high yields and excellent enantiomeric excess (ee). scienceopen.com

Table 2: Representative Data from Kinetic Resolution using MsrA Biocatalysts

| Substrate (Racemic Sulfoxide) | Biocatalyst | Yield of (R)-Sulfoxide (%) | Enantiomeric Excess (ee) of (R)-Sulfoxide (%) |

| Methyl p-tolyl sulfoxide | MsrA02 | >45 | >99 |

| Methyl p-chlorophenyl sulfoxide | MsrA02 | >45 | >99 |

| Methyl p-methoxyphenyl sulfoxide | MsrA02 | >45 | >99 |

| Ethyl phenyl sulfoxide | MsrA33 (mutant) | 48 | >99 |

| Data synthesized from research findings on MsrA biocatalysts. scienceopen.comnih.gov |

This enzymatic approach highlights the utility of understanding the stereochemistry of methionine sulfoxide for developing powerful tools in modern asymmetric synthesis.

Advanced Analytical Characterization Techniques in Research

Mass Spectrometry (MS) Techniques for Structural Elucidation and Purity Assessment

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of Boc-D-methionine sulfoxide (B87167), as well as for probing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. This precision allows for the determination of the elemental formula with a high degree of confidence, which is essential for confirming the successful oxidation of Boc-D-methionine to its corresponding sulfoxide. The theoretical exact mass of Boc-D-methionine sulfoxide (C₁₀H₁₉NO₅S) is 265.0984 Da. HRMS analysis would be expected to yield an m/z value within a very narrow tolerance (typically < 5 ppm) of the calculated value for the protonated species, [C₁₀H₂₀NO₅S]⁺, which is 266.1057 Da. This measurement definitively confirms the incorporation of one oxygen atom compared to the starting material, Boc-D-methionine (exact mass of 249.1035 Da).

| Compound | Formula | Species | Theoretical Exact Mass (Da) | Observed m/z (Typical) |

|---|---|---|---|---|

| Boc-D-methionine | C₁₀H₁₉NO₄S | [M+H]⁺ | 249.1035 | 249.1035 ± 0.0012 |

| This compound | C₁₀H₁₉NO₅S | [M+H]⁺ | 265.0984 | 265.0984 ± 0.0013 |

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

The fragmentation is typically initiated by the characteristic losses associated with the tert-butoxycarbonyl (Boc) protecting group. Common fragmentation pathways include:

Loss of isobutylene (B52900) (C₄H₈): A neutral loss of 56 Da, resulting in a prominent fragment ion.

Loss of the entire Boc group (C₅H₈O₂): A neutral loss of 100 Da.

Formation of the tert-butyl cation (C₄H₉⁺): A characteristic fragment ion observed at m/z 57.

Following the initial fragmentation of the Boc group, further fragmentation of the amino acid backbone and side chain occurs, helping to confirm the methionine sulfoxide structure.

| Parent Ion (m/z) | Proposed Fragment Ion | Neutral Loss (Da) | Fragment m/z | Interpretation |

|---|---|---|---|---|

| 266.1 | [M+H - C₄H₈]⁺ | 56 | 210.1 | Loss of isobutylene from Boc group |

| 266.1 | [M+H - C₅H₈O₂]⁺ | 100 | 166.1 | Loss of Boc group |

| 266.1 | [C₄H₉]⁺ | - | 57.1 | tert-butyl cation from Boc group |

| 210.1 | [M+H - C₄H₈ - CO₂]⁺ | 44 | 166.1 | Loss of CO₂ from the carboxylic acid |

| 166.1 | [M+H - C₅H₈O₂ - CH₃SOH]⁺ | 80 | 86.1 | Loss of methanesulfenic acid from side chain |

Spectroscopic Methods for Confirming Sulfoxide Functionality

Spectroscopic techniques provide complementary information to mass spectrometry, focusing on the functional groups present in the molecule and its three-dimensional structure.

Infrared (IR) Spectroscopy (e.g., S=O bond signature)

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of the sulfoxide group. The key diagnostic feature in the IR spectrum of this compound is the strong absorption band corresponding to the S=O stretching vibration. This bond has a characteristic frequency that is sensitive to its chemical environment. For aliphatic sulfoxides like the one , this stretching vibration typically appears in the range of 1030-1070 cm⁻¹. Research on methionine sulfoxide specifically has identified a strong band near 1032 cm⁻¹, which serves as a clear indicator of successful oxidation of the thioether in the methionine side chain.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| S=O (Sulfoxide) | Stretching | ~1032 | Strong |

| C=O (Carbamate) | Stretching | ~1700 | Strong |

| C=O (Carboxylic Acid) | Stretching | ~1715 | Strong |

| N-H (Carbamate) | Bending | ~1520 | Medium |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure and, crucially, the stereochemistry of this compound. The oxidation of the sulfur atom creates a new chiral center, resulting in two possible diastereomers: (D, S)- and (D, R)-Boc-methionine sulfoxide.

¹H and ¹³C NMR spectra provide distinct signals for the different chemical environments within the molecule. The presence of two chiral centers (the α-carbon and the sulfur atom) renders the adjacent methylene (B1212753) protons (β- and γ-CH₂) diastereotopic. This means they are chemically non-equivalent and will appear as distinct signals, often as complex multiplets, in the ¹H NMR spectrum.

The chemical shifts of the protons and carbons near the sulfur atom are particularly sensitive to the oxidation state. The S-methyl (S-CH₃) group, for instance, experiences a significant downfield shift in both ¹H and ¹³C NMR upon oxidation. While resolving the signals for the two diastereomers can be challenging and may require high-field instruments or chiral shift reagents, subtle differences in their chemical shifts can be observed, allowing for their differentiation and quantification. A key indicator in ¹³C NMR is the chemical shift of the S-methyl carbon, which shifts significantly downfield by over 20 ppm upon oxidation from methionine to methionine sulfoxide. nih.gov

| Atom | Approximate ¹H Chemical Shift (ppm) | Approximate ¹³C Chemical Shift (ppm) | Key Observations |

|---|---|---|---|

| Boc (C(CH₃)₃) | ~1.45 (singlet, 9H) | ~28 (q), ~80 (s) | Characteristic signals for the Boc group. |

| α-CH | ~4.3 (multiplet, 1H) | ~53 | Coupled to NH and β-CH₂ protons. |

| β-CH₂ | ~2.2-2.4 (multiplet, 2H) | ~27-29 | Diastereotopic protons, complex multiplet. |

| γ-CH₂ | ~2.8-3.0 (multiplet, 2H) | ~50-52 | Diastereotopic protons, complex multiplet. |

| S-CH₃ | ~2.7 (singlet, 3H) | ~39 | Significant downfield shift from ~15 ppm in Boc-Met. |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is an exquisitely sensitive technique for probing the stereochemistry of a molecule. Since this compound contains two chiral centers, its CD spectrum provides a unique signature reflecting its absolute configuration.

The sulfoxide group itself is a chromophore that contributes to the CD spectrum, typically in the far-UV region (around 210-240 nm). The sign and magnitude of the Cotton effects (the peaks and troughs in the CD spectrum) are determined by the spatial arrangement of the atoms around both the α-carbon and the chiral sulfur. While the D-amino acid configuration provides a baseline CD signal, the configuration at the newly formed sulfur center (R or S) will significantly modulate this spectrum. Therefore, CD spectroscopy can be used to distinguish between the two diastereomers. By comparing the experimental CD spectrum of an isolated diastereomer to spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, TDDFT), the absolute configuration at the sulfur atom can be assigned. rsc.org

Chromatographic Techniques for Separation and Quantification

In the research and analysis of this compound, chromatographic techniques are indispensable for the separation, identification, and quantification of the compound and its stereoisomers. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical methods that offer high resolution and sensitivity for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. It is widely used for both qualitative and quantitative analysis, including the critical separation of its diastereomers. The separation is typically achieved on a stationary phase with a liquid mobile phase being pumped through at high pressure.

One of the primary challenges in the analysis of this compound is the separation of its diastereomers, which arise from the chiral center at the sulfur atom. Chiral stationary phases (CSPs) are often employed to achieve this separation. For instance, macrocyclic glycopeptide-based CSPs have demonstrated effectiveness in resolving N-blocked amino acids. sigmaaldrich.com Reversed-phase HPLC is also a common method, where the separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. nih.gov

A specific example of an HPLC method for a closely related compound, t-BOC-methionine enantiomers, provides insight into the chromatographic conditions that can be adapted for this compound analysis. sigmaaldrich.com The conditions for this separation are detailed in the table below.

| Parameter | Condition |

|---|---|

| Column | Astec (R,R) P-CAP, 25 cm x 4.6 mm I.D., 5 μm particles |

| Mobile Phase | 20 mM ammonium (B1175870) acetate (B1210297) in: (A) acetonitrile (B52724); (B) methanol (B129727); (70:30, A:B) |

| Flow Rate | 1 mL/min |

| Column Temperature | 25 °C |

| Detector | UV, 220 nm |

| Injection Volume | 2 μL |

| Sample Concentration | 5 mg/mL in methanol |

The choice of a chiral stationary phase like the Astec (R,R) P-CAP is crucial for the enantiomeric separation. sigmaaldrich.com The mobile phase composition, a mixture of acetonitrile and methanol with an ammonium acetate buffer, is optimized to achieve good resolution and peak shape. Detection is commonly performed using a UV detector at a wavelength where the Boc-protected amino acid absorbs light.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved by using columns packed with smaller sub-2 µm particles, which requires a specialized system capable of handling higher backpressures.

In the context of this compound research, UPLC is particularly valuable for complex samples and for resolving closely related impurities. The increased peak capacity of UPLC allows for better separation of the diastereomers of methionine sulfoxide from other components in a mixture. chromatographyonline.com

A key consideration in the UPLC analysis of methionine-containing compounds is the potential for on-column oxidation. chromatographyonline.com The high-pressure and column materials can sometimes contribute to the artificial oxidation of methionine to methionine sulfoxide, which can lead to inaccurate quantification. chromatographyonline.com Therefore, method development and system suitability tests are critical to ensure that the observed methionine sulfoxide is not an artifact of the analytical process itself. chromatographyonline.com

A typical UPLC system for the analysis of peptides containing methionine sulfoxide would utilize a reversed-phase column, such as a BEH C18 column, with a gradient elution using mobile phases like water and acetonitrile with an acid modifier like formic acid. chromatographyonline.com The operational parameters for a UPLC-MS/MS peptide mapping analysis are summarized in the table below.

| Parameter | Condition |

|---|---|

| Column | BEH300 C18, 1 mm x 150 mm, 1.7-µm |

| Mobile Phase A | 0.1% formic acid (v/v) in UHPLC grade water |

| Mobile Phase B | 0.1% formic acid (v/v) in acetonitrile |

| Flow Rate | 60 µL/min |

| Column Temperature | 50 °C |

| Gradient | 1% B (0–3 min), 1% to 30% B (3–50 min), 30% to 45% B (50–58 min), 45% to 90% B (58–59 min), 90% B (59–64 min), 90% to 1% B (64–65 min), 1% B (65–75 min) |

The enhanced resolution of UPLC is particularly beneficial when coupled with mass spectrometry (MS), providing a powerful tool for the definitive identification and quantification of this compound and its related substances.

Computational and Theoretical Studies of N Tert Butoxycarbonyl D Methionine Sulfoxide

Quantum Chemical Calculations for Conformational Analysis

The conformational landscape of Boc-D-methionine sulfoxide (B87167) is complex due to the flexibility of the amino acid backbone and the side chain. Quantum chemical calculations are essential for identifying the most stable conformers and understanding the factors that govern their relative energies.

Conformational analysis of similar N-protected amino acids has been successfully performed using electronic structure calculations. nih.govbeilstein-journals.org A typical approach involves a systematic search of the potential energy surface by rotating the key dihedral angles of the molecule. The resulting geometries are then optimized using a suitable level of theory, such as the ωB97X-D functional with an augmented correlation-consistent basis set like aug-cc-pVTZ. nih.govbeilstein-journals.org This combination is known to perform well for systems where non-covalent interactions are important.

To account for the influence of a solvent, which can significantly alter conformational preferences, the Polarizable Continuum Model (PCM) or the Integral Equation Formalism variant (IEF-PCM) is commonly employed. nih.govbeilstein-journals.org These models simulate the bulk solvent effect by placing the molecule in a cavity within a dielectric continuum.

Analysis of the stable conformers often involves examining the interplay of various stabilizing and destabilizing effects. Methodologies such as Natural Bond Orbital (NBO), Quantum Theory of Atoms in Molecules (QTAIM), and Noncovalent Interactions (NCI) analysis can elucidate the nature of intramolecular interactions. nih.govbeilstein-journals.org For N-acetylated methionine derivatives, studies have shown that conformational preferences are often dictated by a combination of hyperconjugative and steric effects rather than strong intramolecular hydrogen bonds. nih.govbeilstein-journals.org For Boc-D-methionine sulfoxide, similar analyses would reveal the preferred orientations of the bulky Boc group, the carboxyl group, and the sulfoxide side chain.

The expected output of such a study would be a set of low-energy conformers, their relative energies, and their Boltzmann populations at a given temperature, as illustrated in the hypothetical data below.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K | Key Dihedral Angles (degrees) |

|---|---|---|---|

| 1 | 0.00 | 45.2 | φ: -120, ψ: 110, χ1: -65, χ2: 170 |

| 2 | 0.55 | 18.1 | φ: -70, ψ: -45, χ1: 180, χ2: 70 |

| 3 | 0.98 | 8.5 | φ: -150, ψ: 160, χ1: 60, χ2: -90 |

| 4 | 1.20 | 5.9 | φ: 75, ψ: -60, χ1: -70, χ2: 165 |

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, providing detailed information about transition states, reaction intermediates, and energy barriers. For this compound, DFT studies can illuminate the mechanisms of its formation (oxidation of Boc-D-methionine) and its potential subsequent reactions or reduction.

The oxidation of methionine to methionine sulfoxide is a biologically and chemically significant reaction. DFT calculations have been employed to study the one-electron oxidation mechanism of methionine model peptides, such as N-acetylmethionine amide. acs.orgnih.gov These studies show that the sulfur atom is the most susceptible site to electrophilic attack by oxidizing species like the hydroxyl radical (HO•). acs.orgresearchgate.net The reaction typically proceeds through the formation of intermediates, and DFT can be used to calculate the geometries and energies of these species and the transition states that connect them.

A DFT study on the oxidation of Boc-D-methionine would likely investigate the following steps:

Reactant Complex Formation: The initial interaction between Boc-D-methionine and an oxidizing agent (e.g., H₂O₂, O₃, or a radical species).

Transition State: Identification of the transition state structure for the oxygen transfer to the sulfur atom. The activation energy barrier calculated for this step is crucial for determining the reaction kinetics.

These calculations would typically be performed using a hybrid functional like B3LYP or a meta-GGA functional, with a suitable basis set. The inclusion of solvent effects is critical for obtaining accurate energy profiles for reactions in solution.

Below is a hypothetical data table summarizing the energetic profile for a proposed oxidation pathway of Boc-D-methionine.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants (Boc-D-Met + H₂O₂) | 0.0 | Isolated reactants |

| 2 | Reactant Complex | -2.5 | Pre-reaction complex |

| 3 | Transition State (TS) | +15.8 | Oxygen transfer TS |

| 4 | Product (Boc-D-Met(O) + H₂O) | -45.0 | Isolated products |

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules in solution. An MD simulation tracks the positions and velocities of all atoms in a system over time by solving Newton's equations of motion, providing insights into solute-solvent interactions, conformational dynamics, and local solvent structure.

For this compound, MD simulations can be used to understand how it interacts with different solvents, such as water or organic solvents. The simulation would typically consist of one or more this compound molecules placed in a box of explicit solvent molecules. The interactions between atoms are described by a force field, such as OPLS-AA, CHARMM, or AMBER. nih.gov

Key analyses from an MD simulation of this compound would include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent atom at a certain distance from a specific atom or functional group on the solute. For example, the RDF between the sulfoxide oxygen and water hydrogen atoms can reveal the extent and strength of hydrogen bonding. nih.gov

Hydrogen Bond Analysis: A detailed analysis of the number and lifetime of hydrogen bonds formed between the solute (e.g., the sulfoxide oxygen, amide group, carboxyl group) and the solvent molecules. nih.gov

Solvation Shell Structure: Characterization of the first and second solvation shells around the molecule to understand how the solvent organizes itself around the solute.

Conformational Dynamics: Monitoring the fluctuations of dihedral angles over time to observe conformational transitions and the influence of the solvent on the conformational preferences of the molecule.

These simulations provide a dynamic picture that complements the static view from quantum chemical calculations, showing how solvent molecules arrange around the polar sulfoxide group and the nonpolar tert-butyl and methyl groups. nih.gov

Prediction of Spectroscopic Signatures and Chiral Properties

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of molecules. For a chiral molecule like this compound, which has two chiral centers (the α-carbon and the sulfur atom), the prediction of chiroptical spectra is particularly important.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic circular dichroism (ECD) spectra. researchgate.netnih.gov The process involves:

Performing a conformational analysis (as described in section 8.1) to identify all significant low-energy conformers.

Calculating the excitation energies and rotatory strengths for each conformer using TD-DFT. The choice of functional is crucial, with range-separated functionals like CAM-B3LYP and ωB97X-D often providing more accurate results for chiroptical properties than standard hybrid functionals. researchgate.netunipi.it

Generating a Boltzmann-averaged ECD spectrum by summing the contributions of each conformer, weighted by their populations. unipi.it

This calculated spectrum can then be compared to an experimental spectrum to determine the absolute configuration of the molecule, including the stereochemistry at the sulfinyl sulfur. A similar approach can be used to calculate Vibrational Circular Dichroism (VCD) spectra, which provides complementary information based on vibrational transitions. acs.org

Furthermore, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule and averaging over the stable conformers, a theoretical NMR spectrum can be generated. This can be a powerful tool for assigning peaks in an experimental spectrum and confirming the structure of the compound.

The table below presents hypothetical TD-DFT results for the two most stable conformers of one diastereomer of this compound, illustrating the data used to generate a final predicted spectrum.

| Conformer | Excitation Wavelength (nm) | Rotatory Strength (R, 10⁻⁴⁰ cgs) | Oscillator Strength (f) |

|---|---|---|---|

| 1 (45.2%) | 235 | +15.2 | 0.08 |

| 210 | -25.8 | 0.15 | |

| 195 | +8.5 | 0.22 | |

| 2 (18.1%) | 240 | +10.1 | 0.06 |

| 212 | -18.3 | 0.18 | |

| 198 | +12.4 | 0.19 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.